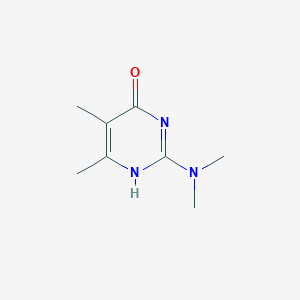

2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one

説明

特性

IUPAC Name |

2-(dimethylamino)-4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-5-6(2)9-8(11(3)4)10-7(5)12/h1-4H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEHLDAHWSCFAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193767 | |

| Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40778-16-3 | |

| Record name | 2-Dimethylamino-5,6-dimethyl-4-hydroxypyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40778-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirimicarb-desamido | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040778163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRIMICARB-DESAMIDO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YQ4TX8SL47 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, a substituted pyrimidinone of interest to researchers in medicinal chemistry and drug development. The document elucidates the core chemical principles, offers a detailed, field-proven experimental protocol, and explores the underlying reaction mechanism. The synthesis is primarily achieved through a highly efficient base-catalyzed cyclocondensation reaction. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully synthesize and understand this key heterocyclic scaffold.

Introduction and Strategic Importance

The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antiviral, antimicrobial, and anticancer properties.[3][4]

2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one belongs to the class of 2-amino-4-pyrimidinones. The specific substitution pattern—a dimethylamino group at the 2-position and methyl groups at the 5- and 6-positions—creates a unique electronic and steric profile, making it a valuable building block for library synthesis and lead optimization in drug discovery programs. Understanding its synthesis is crucial for accessing novel chemical matter based on this privileged core.

The most reliable and widely adopted strategy for constructing the 2-aminopyrimidin-4-one core involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound or its equivalent.[5][6] This approach, known as the Remfry-Hull synthesis or a variation thereof, offers high convergence and accessibility of starting materials.

The Primary Synthesis Pathway: Cyclocondensation

The most direct and efficient pathway for synthesizing 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is the base-catalyzed cyclocondensation of N,N-dimethylguanidine with ethyl 2-methylacetoacetate . This reaction assembles the pyrimidinone ring in a single, high-yielding step.

The overall transformation is depicted below:

Causality Behind Experimental Design

-

Choice of Base (Sodium Ethoxide): A strong base is required to facilitate the reaction. Sodium ethoxide, typically generated in situ from sodium metal and absolute ethanol, serves two purposes. First, if the guanidine is supplied as a hydrochloride or sulfate salt, the ethoxide deprotonates it to yield the free, nucleophilic guanidine base. Second, it catalyzes the condensation by promoting the necessary proton transfers throughout the mechanism. Using ethanol as the solvent ensures compatibility with the base.[7]

-

Reactant Stoichiometry: A slight excess or equimolar amount of the guanidine and β-keto ester is typically used to ensure the complete conversion of the limiting reagent.

-

Reaction Conditions (Reflux): Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and subsequent dehydration steps, driving the reaction to completion in a reasonable timeframe (typically 4-8 hours).[7]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous pyrimidinone derivatives.[7][8]

Workflow Overview:

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Moles | Quantity |

| Sodium Metal | Na | 22.99 | 0.15 | 3.45 g |

| Absolute Ethanol | C₂H₅OH | 46.07 | - | 150 mL |

| Ethyl 2-methylacetoacetate | C₇H₁₂O₃ | 144.17 | 0.15 | 21.6 g (21.2 mL) |

| N,N-Dimethylguanidine HCl | C₃H₁₀ClN₃ | 123.59 | 0.15 | 18.5 g |

| Hydrochloric Acid (Conc.) | HCl | 36.46 | - | As needed |

| Deionized Water | H₂O | 18.02 | - | As needed |

Step-by-Step Procedure:

-

Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of absolute ethanol. Carefully add sodium metal (3.45 g, 0.15 mol) in small pieces. Caution: The reaction is highly exothermic and produces flammable hydrogen gas. Ensure the setup is in a well-ventilated fume hood and away from ignition sources. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

-

Reaction Assembly: To the freshly prepared sodium ethoxide solution, add ethyl 2-methylacetoacetate (21.6 g, 0.15 mol) via a dropping funnel. Follow this with the portion-wise addition of N,N-dimethylguanidine hydrochloride (18.5 g, 0.15 mol).

-

Condensation: Heat the resulting slurry to reflux (approx. 78-80 °C) with vigorous stirring. Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol solvent using a rotary evaporator under reduced pressure.

-

Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water (~150-200 mL). While stirring vigorously in an ice bath, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 6. A voluminous white precipitate of the target compound will form.

-

Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) and then with a small amount of cold ethanol (1 x 30 mL) to remove residual starting materials and salts.

-

Drying: Dry the purified white solid in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically in the range of 75-85%.

Reaction Mechanism

The formation of the pyrimidinone ring proceeds through a well-established addition-elimination mechanism.[8][9]

-

Activation of Guanidine: The strong base (sodium ethoxide) deprotonates the N,N-dimethylguanidine salt to generate the free guanidine, which is a potent binucleophile.

-

Nucleophilic Attack: One of the terminal amino groups of N,N-dimethylguanidine attacks the more electrophilic ketone carbonyl of ethyl 2-methylacetoacetate. This forms a tetrahedral intermediate.

-

Intramolecular Cyclization: Following proton transfers, the second nitrogen atom of the guanidine moiety performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This step forms a six-membered cyclic intermediate.

-

Elimination and Aromatization: The cyclic intermediate eliminates a molecule of ethanol. Subsequent tautomerization of the resulting dihydropyrimidinone to the more stable aromatic pyrimidinone system yields the final product, 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. The pyrimidin-4-one tautomer is generally the most stable form.[1]

Characterization

The identity and purity of the synthesized 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic peaks for the two N-methyl groups (singlet, 6H), the two ring methyl groups at C5 and C6 (two singlets, 3H each), and the N-H proton (broad singlet).

-

¹³C NMR: Will confirm the number of unique carbon atoms, including the two carbonyl/guanidinyl carbons and the carbons of the methyl groups.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the calculated molecular weight (C₈H₁₃N₃O, MW = 167.21 g/mol ).

-

Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H stretch, C-H stretches, a strong C=O stretch (amide), and C=N/C=C stretches of the pyrimidine ring.

Conclusion

This guide outlines a robust and efficient synthesis for 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. The base-catalyzed cyclocondensation of N,N-dimethylguanidine and ethyl 2-methylacetoacetate provides a direct and high-yielding route to this valuable heterocyclic building block. The detailed protocol and mechanistic insights provided herein offer a solid foundation for researchers to successfully implement this synthesis in a laboratory setting, enabling further exploration of pyrimidinone derivatives in drug discovery and materials science.

References

-

Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]

-

Madhavan, G. R., et al. (2002). Synthesis and biological activity of novel pirimidininone containing thiazolidinedione derivatives. Bioorganic & Medicinal Chemistry, 10(7), 2673-2681. [Link]

-

El-Gazzar, A. B. A. (2007). Synthesis of Pyrimidine Derivatives. Afinidad, 64(531), 471-483. [Link]

-

Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4136. [Link]

-

Kim, Y. H., Yoon, C. M., & Lee, N. J. (1981). Cyclization of Guanidines with a,b-Unsaturated Ketones: Improved Synthesis of 2-Aminodihydropyrimidine Derivatives Containing Guanidine Moiety. Heterocycles, 16(1), 49-52. [Link]

-

Hunt, R. R., McOmie, J. F. W., & Sayer, E. R. (1959). 2-Chloropyrimidine. Organic Syntheses, 39, 28. [Link]

- Scholz, T. F., & Smith, G. M. (1953). U.S. Patent No. 2,660,579. Washington, DC: U.S.

-

Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466. [Link]

-

Yengoyan, A. S., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Journal of Chemical and Pharmaceutical Research, 7(7), 861-872. [Link]

-

de Assunção, L. R., Marinho, E. R., & Proença, F. P. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91. [Link]

-

Al-Masoudi, N. A., et al. (2015). Synthesis, biological activity and modeling study of some thiopyrimidine derivatives and their platinum(II) and ruthenium(III) metal complexes. Zeitschrift für Naturforschung B, 70(3), 185-197. [Link]

-

Wang, Y., et al. (2019). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 24(1), 16. [Link]

-

Erkin, A. V., & Krutikov, V. I. (2009). Formation, Structure and Heterocyclization of Aminoguanidine and Ethyl Acetoacetate Condensation Products. Russian Journal of General Chemistry, 79(6), 1204–1209. [Link]

-

Abdelbaky, M. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503. [Link]

-

Boarland, M. P. V., McOmie, J. F. W., & Timms, R. N. (1952). Pyrimidines. Part IV. Experiments on the synthesis of pyrimidine and 4: 6-dimethylpyrimidine. Journal of the Chemical Society, 4691. [Link]

-

Kumbhar, S. S., et al. (2024). Synthesis of Pyrimidines and Its Bio-Evaluation. Journal of Advanced Scientific Research, 15(1), 25-32. [Link]

-

de Assunção, L. R., et al. (2010). Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate. ResearchGate. [Link]

-

Hafez, H. N., El-Gazzar, A. B. A., & Nawwar, G. A. M. (2008). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 13(8), 1537-1549. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. bu.edu.eg [bu.edu.eg]

- 6. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of therapeutic agents.[1][2] Derivatives of pyrimidine are actively investigated for a multitude of pharmacological applications, such as anticancer, anti-inflammatory, and antimicrobial therapies.[1][3] This guide focuses on a specific derivative, 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, a molecule of interest for its potential applications in drug discovery.

A thorough understanding of a compound's physicochemical properties is fundamental to the drug development process. These properties—including solubility, ionization constant (pKa), and lipophilicity (LogP)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy. This document provides a comprehensive overview of the key physicochemical characteristics of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one and details the authoritative experimental protocols required for their accurate determination. The methodologies described are designed to be self-validating, ensuring the generation of robust and reliable data crucial for advancing research and development.

Compound Identification and Structure

Accurate identification is the first step in any chemical analysis. The fundamental identifiers for 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol | [4] |

| Synonyms | 2-Dimethylamino-4-hydroxy-5,6-dimethyl pyrimidine | [5] |

| CAS Number | Not explicitly assigned; related structures exist. | |

| Molecular Formula | C₈H₁₃N₃O | [4][5] |

| Molecular Weight | 167.21 g/mol | [4][6] |

| InChI Key | MUEHLDAHWSCFAG-UHFFFAOYSA-N | [4] |

The structure of this pyrimidinone derivative features a central pyrimidine ring substituted with two methyl groups, a dimethylamino group, and a carbonyl group. This compound can exist in tautomeric forms, primarily the keto (pyrimidin-4-one) and enol (pyrimidin-4-ol) forms. While solution-state equilibrium may exist, the keto tautomer is often predominant in the solid state for similar 4-hydroxypyrimidine structures.[7]

Aqueous Solubility

Solubility is a critical parameter that dictates a drug's dissolution rate and subsequent absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[8][9] The structure of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, with its polar amine and carbonyl functionalities, suggests a degree of aqueous solubility, which must be precisely quantified.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability, especially for compounds with low solubility.[9][10] The causality behind this protocol is to create a saturated solution where the compound in its solid state is in equilibrium with its dissolved state, providing a true measure of its maximum solubility in a given medium.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions) in a sealed, inert container. The excess solid is crucial to ensure equilibrium is reached and maintained.[9]

-

Equilibration: Agitate the suspension at a constant, controlled temperature (typically 25°C or 37°C) for a prolonged period (24-48 hours). This extended agitation ensures that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration. Care must be taken to avoid temperature changes during this step, which could alter the solubility.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][11]

-

Validation: The experiment should be performed in triplicate to ensure the reproducibility and statistical validity of the results.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of membrane permeability and overall ADME properties. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. [12][13]For orally administered drugs, a LogP value less than 5 is generally desirable, as per Lipinski's Rule of 5. [13]

Experimental Protocol: LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most direct way to measure LogP. [12][14]The causality is based on the principle of partitioning, where a solute distributes itself between two immiscible liquid phases until equilibrium is reached.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or an appropriate buffer, e.g., pH 7.4) with n-octanol. This step is critical to prevent volume changes during the experiment that would affect concentration measurements.

-

Partitioning: Dissolve the compound in one of the pre-saturated phases. Add a known volume of this solution to a known volume of the other pre-saturated phase in a separation funnel.

-

Equilibration: Shake the mixture vigorously for a set period to facilitate partitioning, then allow the two phases to separate completely at a controlled temperature.

-

Phase Separation and Quantification: Carefully separate the aqueous and n-octanol layers. Measure the concentration of the compound in each phase using a suitable analytical method like HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. [13]6. Validation: The experiment should be repeated to ensure the results are consistent and reliable.

Caption: Workflow for LogP Determination by the Shake-Flask Method.

Chemical Stability

Stability testing is a mandatory component of pharmaceutical development, used to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. [15][16]These studies are essential for determining a product's shelf-life, recommended storage conditions, and potential degradation pathways. [17][18]

Protocol Outline: Forced Degradation and Accelerated Stability

Forced degradation (or stress testing) studies are conducted under more aggressive conditions than those used for accelerated stability. [18]Their purpose is to identify likely degradation products and establish the intrinsic stability of the molecule.

Methodology:

-

Stress Conditions: Subject solutions of the compound to a variety of stress conditions, including:

-

Acid/Base Hydrolysis: Expose the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

-

Oxidation: Treat the compound with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stress: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the compound to light sources specified by ICH guidelines.

-

-

Time-Point Analysis: At specified time intervals, withdraw samples from each stress condition.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This is a validated analytical method capable of separating the intact parent compound from all potential degradation products.

-

Characterization: Quantify the amount of the parent compound remaining. If significant degradation occurs, identify the structure of the degradation products, typically using LC-MS/MS.

-

Accelerated Stability: For a more formal assessment of shelf-life, conduct accelerated stability studies under defined temperature and humidity conditions (e.g., 40°C / 75% Relative Humidity) as outlined in ICH guidelines. [19]

Caption: General Workflow for Chemical Stability and Forced Degradation Studies.

Conclusion

The physicochemical properties of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one are pivotal to its potential development as a therapeutic agent. This guide has outlined the critical parameters—solubility, pKa, LogP, and stability—and provided detailed, authoritative protocols for their experimental determination. By adhering to these self-validating methodologies, researchers can generate the high-quality, reliable data necessary to understand the ADME profile of this compound, optimize its formulation, and confidently advance its development. The systematic characterization detailed herein provides the essential foundation for translating a promising molecule from the laboratory to preclinical and clinical evaluation.

References

-

Wikipedia. Stability testing (pharmaceutical). Available from: [Link]

-

Moravek. The Role of Stability Testing in Pharmaceutical Research. Available from: [Link]

-

In-Pharma Technologist. Stability Testing of Pharmaceutical Products. Available from: [Link]

-

TCA Lab / Alfa Chemistry. Stability Testing of Pharmaceutical Products. Available from: [Link]

-

Charles River Laboratories. Stability Testing. Available from: [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Available from: [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of the Brazilian Chemical Society. Available from: [Link]

-

Slideshare. solubility experimental methods.pptx. Available from: [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

International Journal of Pharma Research & Review. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

National Institutes of Health (NIH). A High-Throughput Method for Lipophilicity Measurement. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

ResearchGate. Determination of pK(a) values of basic new drug substances by CE. Available from: [Link]

-

MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available from: [Link]

-

PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Available from: [Link]

-

National Institutes of Health (NIH). Development of Methods for the Determination of pKa Values. Available from: [Link]

-

National Institutes of Health (NIH). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Available from: [Link]

-

NIST. Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl. Available from: [Link]

-

PubChem. 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Available from: [Link]

-

PubMed. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Available from: [Link]

-

PubMed. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. Available from: [Link]

-

MedCrave online. Physicochemical properties of some pyrimidine derivatives in some organic solvents. Available from: [Link]

-

PubMed. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Available from: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl [webbook.nist.gov]

- 5. 2-DIMETHYLAMINO-4-HYDROXY-5,6-DIMETHYL PYRIMIDINE [chemicalbook.com]

- 6. 2-(Dimethylamino)-4,6-dimethylpyrimidin-5-OL | 345642-90-2 | Benchchem [benchchem.com]

- 7. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lifechemicals.com [lifechemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. solubility experimental methods.pptx [slideshare.net]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. acdlabs.com [acdlabs.com]

- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]

- 16. japsonline.com [japsonline.com]

- 17. moravek.com [moravek.com]

- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 19. criver.com [criver.com]

An In-depth Technical Guide to 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one (CAS No. 40778-16-3): A Key Biomarker of Pirimicarb Exposure

This technical guide provides a comprehensive overview of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, a molecule of significant interest in the fields of toxicology, environmental science, and drug metabolism. Primarily known as a major metabolite of the carbamate insecticide Pirimicarb, this pyrimidine derivative serves as a critical biomarker for assessing exposure to its parent compound. This document will delve into its chemical and physical properties, synthesis, biological significance, analytical methodologies for its detection, and toxicological relevance, offering valuable insights for researchers, scientists, and drug development professionals.

Core Identity and Physicochemical Profile

2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, with the CAS number 40778-16-3, is a heterocyclic organic compound.[1] It is also commonly referred to by several synonyms, including 2-Dimethylamino-5,6-dimethyl-4-hydroxypyrimidine and, notably, Pirimicarb-desamido or DDHP.[2][3] The latter names highlight its origin as a metabolite of the insecticide Pirimicarb. Its IUPAC name is 2-(dimethylamino)-5,6-dimethylpyrimidin-4(1H)-one.[1]

The compound exists in tautomeric equilibrium with its enol form, 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol. This structural characteristic is important for understanding its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one

| Property | Value | Source(s) |

| CAS Number | 40778-16-3 | [1] |

| Molecular Formula | C₈H₁₃N₃O | [1][2] |

| Molecular Weight | 167.21 g/mol | [2] |

| IUPAC Name | 2-(dimethylamino)-5,6-dimethylpyrimidin-4(1H)-one | [1] |

| Synonyms | 2-Dimethylamino-5,6-dimethyl-4-hydroxypyrimidine, Pirimicarb-desamido, DDHP | [2][3] |

| Appearance | Typically a solid at room temperature | [2] |

| Solubility | Soluble in polar organic solvents | [2] |

Synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one

While this compound is primarily encountered as a metabolite, its de novo synthesis is crucial for producing analytical standards and for further toxicological studies. The synthesis of its parent compound, Pirimicarb, provides a logical and established pathway for obtaining the core pyrimidine structure. The industrial synthesis of Pirimicarb typically involves the condensation of acetylacetone with a guanidine derivative to form the pyrimidin-4-ol ring system.[4]

The following is a proposed laboratory-scale synthesis protocol adapted from analogous pyrimidine syntheses.

Experimental Protocol: Synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one

Objective: To synthesize 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one via the condensation of 1,1-dimethylguanidine with ethyl acetoacetate.

Materials:

-

1,1-Dimethylguanidine sulfate

-

Sodium ethoxide (NaOEt)

-

Ethyl acetoacetate

-

Absolute ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

Preparation of the Guanidine Free Base: In a round-bottom flask, dissolve 1,1-dimethylguanidine sulfate in a minimal amount of water. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to liberate the free 1,1-dimethylguanidine. Extract the free base into a suitable organic solvent like diethyl ether and dry the organic layer over anhydrous sodium sulfate. Carefully remove the solvent under reduced pressure.

-

Cyclocondensation Reaction: In a separate flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide in absolute ethanol. To this, add an equimolar amount of ethyl acetoacetate, followed by the dropwise addition of the prepared 1,1-dimethylguanidine.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, neutralize it with hydrochloric acid. This will precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one.

Diagram 1: Synthetic Workflow

Caption: The metabolic conversion of Pirimicarb to its urinary metabolites.

Mechanism of Action of the Parent Compound, Pirimicarb

The biological activity of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is intrinsically linked to the mechanism of action of its parent compound. Pirimicarb functions as a potent and selective inhibitor of the enzyme acetylcholinesterase (AChE). [1]AChE is a critical enzyme in the nervous system of insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine at synaptic clefts.

By inhibiting AChE, Pirimicarb leads to an accumulation of acetylcholine, resulting in the continuous stimulation of nerve impulses. This overstimulation of the nervous system is what leads to the insecticidal effect. While the metabolite itself does not possess the carbamate group responsible for AChE inhibition, its presence is a direct consequence of the parent compound's introduction into a biological system.

Diagram 3: Acetylcholinesterase Inhibition by Pirimicarb

Caption: The mechanism of acetylcholinesterase inhibition by Pirimicarb.

Analytical Methodology for Detection and Quantification

The accurate detection and quantification of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one are paramount for biological monitoring of Pirimicarb exposure. Several robust analytical methods have been developed for this purpose.

Protocol 1: GC-MS Analysis in Human Urine

This method is adapted from established procedures for the determination of Pirimicarb metabolites in urine. [3] Objective: To quantify 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one (DDHP) in human urine samples.

Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

Procedure:

-

Sample Preparation: To a urine sample, add an internal standard (e.g., 2-Amino-4-hydroxy-6-methylpyrimidine).

-

Extraction: Perform a liquid-liquid extraction of the analytes into a mixture of diethyl ether and acetonitrile.

-

Derivatization: Evaporate the organic extract to dryness and add a derivatizing agent, such as pentafluorobenzyl bromide, to enhance the volatility and chromatographic properties of the hydroxypyrimidines.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a capillary column suitable for the separation of pyrimidine derivatives. The mass spectrometer should be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

Quantification: Create a calibration curve using certified reference standards of DDHP to quantify the concentration in the unknown samples. The detection limits for this method are typically in the low microgram per liter (µg/L) range. [3]

Protocol 2: LC-MS/MS Analysis in Fruits and Vegetables

This method is based on the determination of Pirimicarb and its metabolites in various produce. [5] Objective: To simultaneously determine the residues of Pirimicarb and its metabolite DDHP in fruit and vegetable samples.

Instrumentation: Liquid Chromatograph coupled with a tandem Mass Spectrometer (LC-MS/MS).

Procedure:

-

Extraction: Homogenize the fruit or vegetable sample and extract the analytes with ethyl acetate.

-

LC-MS/MS Analysis: The extract can often be analyzed directly without extensive cleanup. Inject the extract into a reverse-phase LC column. The mobile phase typically consists of a gradient of acetonitrile and water with a modifier like formic acid.

-

Detection: The mass spectrometer is operated in electrospray ionization (ESI) positive mode. Monitor the protonated molecules and their specific collision-induced dissociation products using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Quantification: Quantify the analytes using a matrix-matched calibration curve to compensate for matrix effects. This method can achieve very low limits of detection, often below 0.0015 mg/kg in the crop. [5]

Toxicological Relevance

The presence of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one in biological samples is not indicative of direct toxicity from the metabolite itself, but rather serves as a reliable indicator of exposure to the toxic parent compound, Pirimicarb. The toxicity of Pirimicarb is primarily due to its inhibition of acetylcholinesterase, which can lead to a range of adverse effects, including neurotoxicity. [6]Monitoring the levels of its metabolites, such as DDHP, in urine is a non-invasive method to assess the absorbed dose of Pirimicarb in exposed individuals, such as agricultural workers. [2]This information is crucial for risk assessment and for ensuring the implementation of appropriate safety measures to minimize exposure.

Conclusion

2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is a molecule of considerable importance, not for its inherent biological activity, but as a key biomarker for exposure to the insecticide Pirimicarb. Its chemical properties, synthesis, and the analytical methods for its detection are all critical areas of study for toxicologists, environmental scientists, and regulatory bodies. A thorough understanding of this compound is essential for the effective monitoring and management of the risks associated with the use of Pirimicarb in agriculture and its potential impact on human health.

References

-

Mayer, J., & van der Velde, E. G. (1995). Biological monitoring of exposure to pirimicarb: hydroxypyrimidines in human urine. International archives of occupational and environmental health, 67(5), 311–315. Retrieved from [Link]

-

AERU, University of Hertfordshire. (n.d.). Pirimicarb (Ref: OMS 1330). Retrieved from [Link]

-

Hardt, J., & Angerer, J. (1999). Determination of metabolites of pirimicarb in human urine by gas chromatography-mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 723(1-2), 153–160. Retrieved from [Link]

-

PubChem. (n.d.). Pirimicarb. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (2006). PIRIMICARB (101). Retrieved from [Link]

-

Rajasekhar, K., Sivakumar, P., Abdrrahman, S. S., & Yenus, T. M. (2018). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of young pharmacists : JYP, 10(2), 143–148. Retrieved from [Link]

-

Racheva, V., Zasheva, D., Nikolova, M., & Yordanov, Y. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules (Basel, Switzerland), 26(24), 7545. Retrieved from [Link]

-

Hill, A. R., & Reynolds, S. L. (2000). Determination of residues of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry. Journal of AOAC International, 83(3), 735–741. Retrieved from [Link]

-

Ben Amara, I., Ben Salem, I., Bini, I., Othman, H., Sakly, M., & El Feki, A. (2023). Pirimicarb Induction of Behavioral Disorders and of Neurological and Reproductive Toxicities in Male Rats: Euphoric and Preventive Effects of Ephedra alata Monjauzeana. Pharmaceuticals (Basel, Switzerland), 16(3), 402. Retrieved from [Link]

Sources

- 1. Pirimicarb | C11H18N4O2 | CID 31645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological monitoring of exposure to pirimicarb: hydroxypyrimidines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of metabolites of pirimicarb in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pirimicarb (Ref: OMS 1330) [sitem.herts.ac.uk]

- 5. Determination of residues of pirimicarb and its desmethyl and desmethylformamido metabolites in fruits and vegetables by liquid chromatography-electrospray/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Spectral Analysis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one

Introduction

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and drug development, with the pyrimidine core being a prominent feature in numerous therapeutic agents.[1][2][3] The compound 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is a substituted pyrimidinone of significant interest for its potential biological activities.[4][5] A thorough understanding of its chemical structure and purity is paramount for its development and application, necessitating a comprehensive spectral analysis.

This in-depth technical guide provides a detailed exploration of the spectral characterization of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices and data interpretation.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is essential before delving into its spectral analysis.

-

IUPAC Name: 2-(dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one[]

-

CAS Number: 40778-16-3[]

-

Molecular Formula: C₈H₁₃N₃O[7]

-

Molecular Weight: 167.21 g/mol [7]

The structure, depicted below, features a pyrimidinone ring substituted with two methyl groups at positions 5 and 6, and a dimethylamino group at position 2. The presence of both proton-donating (N-H) and proton-accepting (C=O, N) groups suggests the potential for significant intermolecular interactions, such as hydrogen bonding.[8]

Caption: Molecular structure of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[9]

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the chemical environment, number, and connectivity of protons in a molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like N-H.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Predicted ¹H NMR Spectrum and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Broad Singlet | 1H | N-H | The N-H proton of the pyrimidinone ring is expected to be significantly deshielded due to its acidic nature and involvement in hydrogen bonding. Its broadness is a result of chemical exchange. |

| ~3.1 | Singlet | 6H | -N(CH₃)₂ | The two methyl groups of the dimethylamino substituent are chemically equivalent and will appear as a single sharp peak. The chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring. |

| ~2.2 | Singlet | 3H | C₅-CH₃ | The methyl group at position 5 is attached to an sp² hybridized carbon and is expected to resonate in this region. |

| ~2.0 | Singlet | 3H | C₆-CH₃ | The methyl group at position 6 is also attached to an sp² carbon and will appear as a singlet, likely at a slightly different chemical shift than the C₅-methyl due to the different neighboring atoms in the ring. |

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, with calibration to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Predicted ¹³C NMR Spectrum and Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-175 | C=O (C4) | The carbonyl carbon is highly deshielded and will appear at the downfield end of the spectrum. |

| ~160-165 | C2 | The carbon atom attached to three nitrogen atoms will be significantly deshielded. |

| ~155-160 | C6 | This sp² carbon is part of the pyrimidine ring and is influenced by the adjacent nitrogen atom. |

| ~110-120 | C5 | This sp² carbon is also part of the ring, and its chemical shift is influenced by the attached methyl group and the adjacent carbonyl group. |

| ~35-40 | -N(CH₃)₂ | The carbons of the dimethylamino group are in a typical range for alkylamines. |

| ~15-20 | C₆-CH₃ | The methyl carbon at position 6 will be in the aliphatic region. |

| ~10-15 | C₅-CH₃ | The methyl carbon at position 5 will also be in the aliphatic region, with a slightly different shift from the C₆-methyl. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Experimental Protocol:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (or pure KBr pellet).

Predicted FTIR Spectrum and Interpretation:

| Frequency Range (cm⁻¹) | Vibration Type | Assignment | Rationale |

| 3100-3300 | N-H stretch | Pyrimidinone N-H | A broad absorption is expected due to hydrogen bonding. |

| 2900-3000 | C-H stretch | Methyl C-H | Characteristic stretching vibrations of the methyl groups. |

| 1650-1700 | C=O stretch | Amide carbonyl | A strong, sharp absorption band characteristic of the carbonyl group in the pyrimidinone ring.[10] |

| 1550-1650 | C=N and C=C stretch | Ring vibrations | Multiple bands are expected in this region due to the stretching of the double bonds within the pyrimidine ring. |

| 1400-1500 | C-H bend | Methyl C-H | Bending vibrations of the methyl groups. |

| 1200-1350 | C-N stretch | Amine C-N | Stretching vibrations of the C-N bonds of the dimethylamino group and within the ring.[10] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.[11]

Experimental Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electrospray ionization (ESI) is a soft ionization method suitable for this type of molecule, which will likely produce a prominent protonated molecule [M+H]⁺. Electron ionization (EI) is a harder technique that will induce more fragmentation.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Predicted Mass Spectrum and Interpretation:

-

Molecular Ion Peak ([M]⁺˙ or [M+H]⁺): A prominent peak is expected at m/z 167 (for the molecular ion in EI) or m/z 168 (for the protonated molecule in ESI). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₁₃N₃O).

-

Key Fragmentation Pathways: Fragmentation will likely involve the loss of methyl groups, the dimethylamino group, and cleavage of the pyrimidine ring.

Caption: A simplified predicted fragmentation pathway in ESI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Scan Range: 200-400 nm.

-

Blank: Use the pure solvent as a blank.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Predicted UV-Vis Spectrum and Interpretation:

The pyrimidinone ring is a conjugated system. The presence of the electron-donating dimethylamino group and the carbonyl group will influence the electronic transitions. It is expected to show strong absorbance in the UV region.

-

λₘₐₓ: A maximum absorbance is predicted in the range of 270-320 nm, corresponding to π → π* and n → π* transitions within the conjugated system. The exact position of λₘₐₓ will be solvent-dependent.

Conclusion

The comprehensive spectral analysis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, utilizing a combination of NMR, FTIR, MS, and UV-Vis spectroscopy, provides a robust framework for its structural confirmation and purity assessment. The predicted spectral data presented in this guide, based on fundamental principles and analysis of related structures, offer a reliable reference for researchers. Each technique provides a unique piece of the structural puzzle, and together, they allow for an unambiguous characterization of this promising heterocyclic compound.

References

-

PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). [2-(Dimethylamino)pyrimidin-5-yl]boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

-

MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]

-

AERU. (n.d.). 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol (Ref: R34865). University of Hertfordshire. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of 4-(dimethylamino)-2,6-dimethylbenzaldehyde and.... Retrieved from [Link]

-

NIST. (n.d.). Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl. NIST Chemistry WebBook. Retrieved from [Link]

-

ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine. Retrieved from [Link]

-

Preprints.org. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

PubMed. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

RSC Publishing. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dimethyl-1H-pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Retrieved from [Link]

-

PubMed Central. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. National Center for Biotechnology Information. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2019). Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. Retrieved from [Link]

-

Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidinyl) Disulfides. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds. Retrieved from [Link]

Sources

- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]

- 2. Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment – Oriental Journal of Chemistry [orientjchem.org]

- 7. Pyrimidin-4-ol, 2-dimethylamino, 5,6-dimethyl [webbook.nist.gov]

- 8. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 11. article.sapub.org [article.sapub.org]

The Pyrimidinone Scaffold as a Modulator of Bone Morphogenetic Protein Signaling: A Mechanistic Guide

Abstract

The pyrimidinone core is a privileged scaffold in medicinal chemistry, frequently identified in potent and selective inhibitors of various protein kinases. This technical guide provides an in-depth analysis of the putative mechanism of action for 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, a representative member of this structural class. While specific biological data for this exact molecule is limited, this guide synthesizes current knowledge on closely related pyrimidinone derivatives to build a robust mechanistic hypothesis centered on the inhibition of Activin Receptor-Like Kinase 2 (ALK2). We will explore the role of ALK2 in the Bone Morphogenetic Protein (BMP) signaling pathway, its pathological activation in genetic disorders such as Fibrodysplasia Ossificans Progressiva (FOP), and the experimental workflows used to validate inhibitors of this critical cellular pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how this chemical class exerts its biological effects.

Introduction: The Pyrimidinone Core in Kinase Inhibition

The pyrimidine ring is a fundamental heterocycle in biology, forming the basis of nucleobases in DNA and RNA.[1] In drug discovery, this scaffold has been extensively utilized to create a multitude of therapeutic agents, particularly in oncology.[1] Pyrimidine and its fused derivatives are recognized for their ability to form key hydrogen bonds and occupy the ATP-binding pocket of protein kinases, making them ideal starting points for the design of kinase inhibitors.[2] The subject of this guide, 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one, belongs to this versatile class of compounds. Although this specific molecule is not extensively characterized in the scientific literature, its core structure is analogous to numerous compounds that have been identified as potent inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway. Therefore, this guide will focus on the most probable mechanism of action for this compound class: the inhibition of the BMP type I receptor, ALK2.

Primary Putative Mechanism of Action: Inhibition of ALK2 and the BMP Signaling Pathway

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial regulator of a wide array of biological processes, including embryonic development, tissue homeostasis, and bone formation.[3][4] The signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[4] This binding event leads to the phosphorylation and activation of the type I receptor by the type II receptor. The activated type I receptor, in turn, phosphorylates intracellular effector proteins known as Receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9.[5] These phosphorylated R-SMADs then form a complex with a common mediator SMAD (Co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.[5]

Activin Receptor-Like Kinase 2 (ALK2), also known as ACVR1, is a key type I BMP receptor.[3] Dysregulation of ALK2 activity is implicated in several diseases. Most notably, a recurrent heterozygous mutation (R206H) in the ALK2 gene results in its constitutive activity and is the underlying cause of Fibrodysplasia Ossificans Progressiva (FOP).[2][6][7] FOP is a rare and devastating genetic disorder characterized by progressive heterotopic ossification, where muscle and connective tissues are gradually replaced by bone.[6][7] This makes ALK2 a prime therapeutic target for FOP and other related disorders.

Pyrimidine-based inhibitors are hypothesized to function as ATP-competitive inhibitors of ALK2. By binding to the ATP pocket of the kinase domain, these small molecules prevent the phosphorylation of R-SMADs, thereby blocking downstream signaling.

Experimental Validation of ALK2 Inhibition

The validation of a putative ALK2 inhibitor involves a multi-step process, beginning with biochemical assays to confirm direct enzyme inhibition and progressing to cell-based and in vivo models to assess activity in a biological context.

Biochemical Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF assays are a common method for quantifying direct kinase activity and inhibition in a high-throughput format.[8][9][10] The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The phosphorylated product is then detected by a europium-conjugated anti-phospho-residue antibody and streptavidin-XL665, leading to a FRET signal.

-

Reagent Preparation:

-

Prepare a 1X enzymatic buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA).[8]

-

Dilute the recombinant ALK2 enzyme and the biotinylated peptide substrate in the enzymatic buffer.

-

Prepare a solution of ATP in the enzymatic buffer. The concentration should be at or near the Kₘ for ATP for the specific kinase.

-

Prepare serial dilutions of the test compound (e.g., 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one) in DMSO, followed by dilution in the enzymatic buffer.

-

Prepare the detection reagents (europium-conjugated anti-phospho-antibody and streptavidin-XL665) in a detection buffer containing EDTA to stop the kinase reaction.[8]

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

-

Add 4 µL of the ALK2 enzyme solution to all wells.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of the ATP/substrate mixture.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the premixed detection reagents.

-

Incubate for 60 minutes at room temperature to allow for signal development.

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm with excitation at 337 nm.[8]

-

-

Data Analysis:

-

Calculate the HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cell-Based Assay: Phospho-SMAD1/5 Western Blot

To confirm that the inhibitor is active in a cellular context, its ability to block the phosphorylation of downstream effectors of ALK2, such as SMAD1 and SMAD5, is assessed. Western blotting is a standard technique for this purpose.

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., C2C12 myoblasts, which are responsive to BMP signaling) in appropriate growth medium.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.

-

Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4 or BMP6) for 30-60 minutes to induce SMAD1/5 phosphorylation.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[11]

-

Incubate the membrane with a primary antibody specific for phospho-SMAD1/5 (e.g., at Ser463/465) overnight at 4°C.[5][11]

-

Wash the membrane extensively with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD1/5 or a housekeeping protein like β-actin or GAPDH.[12]

-

Quantitative Analysis of Pyrimidine-based ALK2 Inhibitors

While specific IC₅₀ data for 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is not available, data from structurally related pyrimidine and pyrazolopyrimidine-based inhibitors demonstrate the potency of this chemical class against ALK2.

| Compound Name | Scaffold | ALK2 IC₅₀ (nM) | Assay Type | Reference |

| K02288 | 2-Aminopyridine | 1.1 | Cell-free | [8][9][13][14] |

| LDN-193189 | Pyrazolo[1,5-a]pyrimidine | 5 | Cell-based | [3][6][15][16] |

| Compound 5 | Pyrazolo[4,3-d]pyrimidine | 2.5 | Biochemical | [4] |

Table 1: Inhibitory potency of selected pyrimidine and pyrazole-pyrimidine derivatives against ALK2.

Broader Context and Alternative Mechanisms

It is important to acknowledge that the pyrimidine scaffold is versatile and not exclusively selective for ALK2. Different substitutions on the pyrimidine ring can direct the molecule to inhibit other kinases. For instance, various pyrimidine derivatives have been developed as potent inhibitors of:

-

Anaplastic Lymphoma Kinase (ALK): A key target in certain types of non-small cell lung cancer.[2]

-

Cyclin-Dependent Kinases (CDKs): Such as CDK2, which are crucial regulators of the cell cycle.

-

Src Kinase: A non-receptor tyrosine kinase involved in cancer cell proliferation and invasion.

Therefore, a comprehensive characterization of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one would necessitate screening against a broad panel of kinases to determine its selectivity profile.

Conclusion and Future Directions

Based on the prevalence of the pyrimidinone scaffold in known kinase inhibitors, the most probable mechanism of action for 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one is the inhibition of a protein kinase. The strong body of evidence pointing to pyrimidine and pyrazolopyrimidine derivatives as potent inhibitors of ALK2 makes this the primary putative target. The proposed mechanism involves the ATP-competitive inhibition of ALK2, leading to the blockade of BMP-induced SMAD1/5 phosphorylation and subsequent downstream signaling.

To definitively establish this mechanism of action, the following experimental steps are required:

-

Confirmation of ALK2 Inhibition: Perform a direct biochemical assay, such as the HTRF assay described, to determine the IC₅₀ value of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one against ALK2.

-

Cellular Activity Assessment: Validate the compound's ability to inhibit BMP-induced SMAD1/5 phosphorylation in a relevant cell line via Western blot.

-

Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity profile and identify any potential off-target effects.

This guide provides a robust, evidence-based framework for understanding and investigating the mechanism of action of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one and related compounds, paving the way for further research and development in this promising area of medicinal chemistry.

References

-

Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. (2023). Journal of Biomolecular Structure & Dynamics. Retrieved January 22, 2026, from [Link]

-

ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development. (2003). Journal of Bone and Mineral Research. Retrieved January 22, 2026, from [Link]

-

K02288 | CAS:1431985-92-0 | ALK inhibitor. (n.d.). BioCrick. Retrieved January 22, 2026, from [Link]

-

LDN-193189 | BMP type I receptors ALK2/3 inhibitor. (n.d.). Cellagen Technology. Retrieved January 22, 2026, from [Link]

-

Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. (2022). Journal of Medicinal Chemistry. Retrieved January 22, 2026, from [Link]

-

A sensitive detection of phospho-Smad1/5/8 and Smad2 in Western blot analyses. (2008). Journal of Biochemical and Biophysical Methods. Retrieved January 22, 2026, from [Link]

-

Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). Molecules. Retrieved January 22, 2026, from [Link]

-

Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2024). Current Organic Chemistry. Retrieved January 22, 2026, from [Link]

-

Western blot of Smad 1/5 phosphorylation in C1C12 cells. (2015). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Mutant activin-like kinase 2 in fibrodysplasia ossificans progressiva are activated via T203 by BMP type II receptors. (2015). The Journal of Biological Chemistry. Retrieved January 22, 2026, from [Link]

-

HTRF-based kinase assay for fragment screening and MOA studies. (n.d.). Domainex. Retrieved January 22, 2026, from [Link]

-

ALK2 R206H mutation linked to fibrodysplasia ossificans progressiva confers constitutive activity to the BMP type I receptor and sensitizes mesenchymal cells to BMP-induced osteoblast differentiation and bone formation. (2010). Journal of Bone and Mineral Research. Retrieved January 22, 2026, from [Link]

-

Understanding the Role of Active Receptor-Like Kinase 2 and Activin Receptor 1A in Fibrodysplasia Ossificans Progressiva: Progression and Therapeutic Prospects for Heterotopic Ossification. (2024). Proceedings of the Texas A&M Medical Student Grand Rounds. Retrieved January 22, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. selleckchem.com [selleckchem.com]

- 4. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-SMAD1/5 (Ser463/465) (41D10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. K02288 | CAS:1431985-92-0 | ALK inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. K 02288 | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]

- 13. apexbt.com [apexbt.com]

- 14. LDN193189 | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]

- 15. cellagentech.com [cellagentech.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one: From Historical Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs. This technical guide delves into the history, synthesis, and significance of a specific derivative, 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one. While a singular "discovery" event for this compound is not prominent in the historical record, its existence is a logical outcome of the systematic exploration of pyrimidine chemistry that began in the late 19th century. This guide will provide a plausible synthetic route based on established methodologies for analogous compounds, detailed experimental protocols, and an exploration of the broader context of pyrimidinone derivatives in drug discovery.

Historical Context: The Dawn of Pyrimidine Chemistry

The journey of pyrimidine chemistry began in the 1880s with the pioneering work of Pinner, who first synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[1] This foundational work laid the groundwork for the systematic exploration of this heterocyclic system. A significant milestone in the synthesis of related compounds was documented in a 1953 patent, which detailed the preparation of 2-amino-4,6-dimethylpyrimidine through the reaction of a guanidine salt with acetylacetone in an aqueous alkaline medium. This classical approach to pyrimidine ring formation remains a robust and widely used method.

The "discovery" of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one can be best understood not as a singular event, but as a part of the broader, ongoing investigation into the pharmacological potential of the pyrimidinone core. The inherent biological relevance of pyrimidines, as components of nucleic acids, has made them a "privileged scaffold" in drug discovery, continually inspiring the synthesis of novel derivatives.[2][3][4]

Synthesis of 2-(Dimethylamino)-5,6-dimethyl-1H-pyrimidin-4-one: A Plausible and Efficient Route